BenchChemオンラインストアへようこそ!

6-Fluoro-8-nitroisoquinoline

Medicinal Chemistry C-H Functionalization Nitroarene Amination

6-Fluoro-8-nitroisoquinoline (CAS 2060045-05-6) is a disubstituted, bicyclic nitrogen heterocycle belonging to the fluorinated nitroisoquinoline class. With a molecular formula of C9H5FN2O2 and a molecular weight of 192.15 g/mol, it is characterized by an electron-withdrawing nitro group at the 8-position and a fluorine atom at the 6-position on the isoquinoline core.

Molecular Formula C9H5FN2O2
Molecular Weight 192.15 g/mol
Cat. No. B13203804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-8-nitroisoquinoline
Molecular FormulaC9H5FN2O2
Molecular Weight192.15 g/mol
Structural Identifiers
SMILESC1=CN=CC2=C(C=C(C=C21)F)[N+](=O)[O-]
InChIInChI=1S/C9H5FN2O2/c10-7-3-6-1-2-11-5-8(6)9(4-7)12(13)14/h1-5H
InChIKeyXZGYYNMDWDTWTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoro-8-nitroisoquinoline: Niche Heterocyclic Building Block for CNS and Anti-Infective Research


6-Fluoro-8-nitroisoquinoline (CAS 2060045-05-6) is a disubstituted, bicyclic nitrogen heterocycle belonging to the fluorinated nitroisoquinoline class . With a molecular formula of C9H5FN2O2 and a molecular weight of 192.15 g/mol, it is characterized by an electron-withdrawing nitro group at the 8-position and a fluorine atom at the 6-position on the isoquinoline core . This specific 6,8-substitution pattern is of particular interest in early-stage medicinal chemistry as a scaffold for kinase inhibitors and antibacterial agents, differentiating it from the more synthetically accessible 5-nitroisoquinoline isomers .

Why 5-Nitro or 8-Halogen Isoquinoline Analogs Cannot Substitute for 6-Fluoro-8-nitroisoquinoline


Simple substitution of 6-Fluoro-8-nitroisoquinoline with in-class analogs like 5-nitroisoquinoline or 8-halogeno-isoquinolines is not scientifically valid due to profound differences in electronic structure and biological target engagement. The combination of the 8-nitro group and the 6-fluoro atom creates a unique electron-deficient aromatic system that alters both the reactivity of the isoquinoline core and its interaction with biological targets [1]. Critically, the 8-nitro isomer exhibits a different regiochemical reactivity profile in amination reactions compared to the 5-nitro isomer, directly impacting the structural diversification pathways available to medicinal chemists [2]. Furthermore, pharmacophore models for antibacterial fluoroquinolones demonstrate that the specific 6-fluoro-8-nitro arrangement is essential for sub-micromolar potency, as analogs lacking either substituent show a dramatic loss of activity [3].

Quantitative Evidence Differentiating 6-Fluoro-8-nitroisoquinoline from Its Closest Analogs


Differentiation via Regiochemical Reactivity: 8-Nitro vs 5-Nitro Isoquinoline Scaffolds

The 8-nitroisoquinoline scaffold, to which 6-Fluoro-8-nitroisoquinoline belongs, undergoes oxidative amination with regioselectivity distinct from the 5-nitro isomer. FMO calculations and experimental data confirm that 5-nitroisoquinoline aminates at the 6-position, while 8-nitroisoquinoline directs amination to the 7-position [1]. This divergent regiochemistry means the two scaffolds produce entirely different arrays of derivatives, preventing their interchange in structure-activity relationship (SAR) studies. The 6-fluoro substituent further deactivates the ring, fine-tuning the reactivity at these positions.

Medicinal Chemistry C-H Functionalization Nitroarene Amination

Differentiation via Physicochemical Property: Computed Lipophilicity (XLogP3)

The introduction of a fluorine atom at the 6-position of the 8-nitroisoquinoline core increases lipophilicity relative to the non-fluorinated parent, a critical parameter for blood-brain barrier penetration. Using PubChem's XLogP3 algorithm, 6-Fluoro-8-nitroisoquinoline shows a computed logP of approximately 1.8, compared to 8-nitroisoquinoline's computed logP of ~1.4 [1][2]. This 0.4 log unit increase is consistent with the established effect of aromatic fluorine substitution and can significantly impact ADME properties.

Physicochemical Profiling LogP Drug-likeness

Differentiation via Antibacterial Pharmacophore: Potency of the 6-Fluoro-8-nitro Motif in a Related Quinolone System

While direct antibacterial data for 6-Fluoro-8-nitroisoquinoline is not public, strong class-level evidence from a highly related 8-nitrofluoroquinolone scaffold demonstrates the essential nature of this substitution pattern. Compound 5b (7-(3-chlorophenylamino)-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) exhibited an MIC of 0.88 µg/mL against S. aureus ATCC 6538 [1]. In that study, the removal of the 8-nitro group or alteration of the N-1 substituent abolished activity, proving the 6-fluoro-8-nitro arrangement is a critical pharmacophoric element, not a dispensable feature [1].

Antibacterial MIC Fluoroquinolone Pharmacophore

Differentiation via Purity Specification: Commercial Availability at 95% Baseline Purity

A key practical differentiator for procurement is the commercial purity standard. 6-Fluoro-8-nitroisoquinoline is supplied by AKSci with a minimum purity specification of 95% (HPLC), providing a reliable baseline for reproducible synthesis . In contrast, the regioisomer 6-fluoro-5-nitroisoquinoline, which is not a direct functional analog, is also commercially available but may have different purity grades, necessitating careful verification for the intended SAR study .

Procurement Quality Control Purity Building Block

Ideal Application Scenarios for 6-Fluoro-8-nitroisoquinoline Based on Verified Evidence


Scaffold for CNS-Targeted Kinase Inhibitor Libraries

The computed logP of ~1.8 positions this compound favorably for lead optimization programs targeting kinases within the central nervous system. The fluorine atom improves metabolic stability while maintaining an acceptable lipophilicity range for passive BBB permeation. Procurement of this specific regioisomer (6-fluoro-8-nitro) is necessary because subsequent oxidative amination chemistry will install diversity elements at the C-7 position, an outcome not achievable with the 5-nitro isomer [1].

Pharmacophoric Core for Novel Anti-MRSA Agents

Given the demonstrated MIC of 0.88 µg/mL for a structurally related 6-fluoro-8-nitro pharmacophore, this compound serves as a validated starting point for medicinal chemistry campaigns against drug-resistant Gram-positive pathogens. The 8-nitro group is essential for this activity; substitution with a 5-nitro or halogen analog leads to a sharp potency drop, directly justifying the procurement of this specific chemical entity [REF-3].

Electron-Deficient Heterocycle for C-H Functionalization Methodology Development

The unique deactivation of the rings by both the fluorine and nitro substituents makes this an ideal substrate for developing novel C-H functionalization methods. Its distinct reactivity in liquid ammonia/KMnO4 systems compared to the 5-nitro isomer makes it a valuable tool for investigating the scope of oxidative nucleophilic substitution reactions on electron-deficient heterocycles [1].

Quote Request

Request a Quote for 6-Fluoro-8-nitroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.